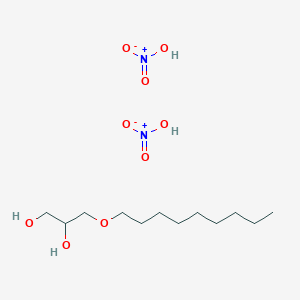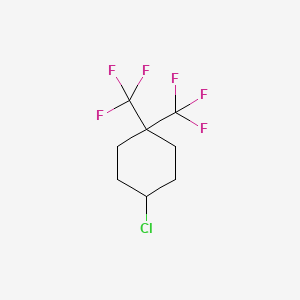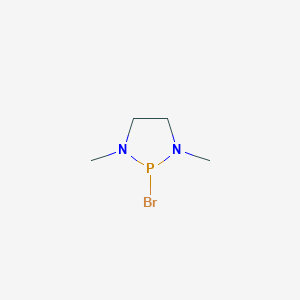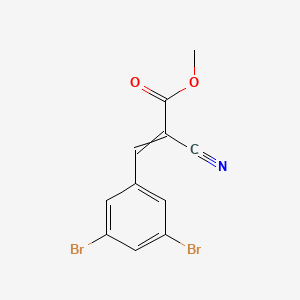![molecular formula C9H12N2O2S2 B14506152 Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate CAS No. 64679-76-1](/img/structure/B14506152.png)
Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate is a chemical compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their significant biological activities. This compound features a pyrimidine ring substituted with methylsulfanyl groups, making it a valuable molecule in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate typically involves the reaction of 2-chloropyrimidine derivatives with sulfur-containing reagents. One common method is the alkylation of 2-thioxopyrimidines with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the sulfur atom attacks the carbon atom of the bromoacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction of the pyrimidine ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-acetate: Similar structure but with a chlorine atom at the 4-position.
2-[(4,6-diphenethoxypyrimidin-2-yl)thio]hexanoic acid: Contains a pyrimidine ring with different substituents.
Uniqueness
Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methylsulfanyl and ethyl ester groups allows for versatile chemical modifications and potential biological activities .
Eigenschaften
CAS-Nummer |
64679-76-1 |
|---|---|
Molekularformel |
C9H12N2O2S2 |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
ethyl 2-(2-methylsulfanylpyrimidin-4-yl)sulfanylacetate |
InChI |
InChI=1S/C9H12N2O2S2/c1-3-13-8(12)6-15-7-4-5-10-9(11-7)14-2/h4-5H,3,6H2,1-2H3 |
InChI-Schlüssel |
XSQUKAPROAJEHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CSC1=NC(=NC=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Bromo-4-[(4-decylphenyl)ethynyl]benzene](/img/structure/B14506086.png)
![[(Furan-2-yl)(methylamino)methyl]phosphonic acid](/img/structure/B14506087.png)


![Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid](/img/structure/B14506106.png)

![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)
![2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile](/img/structure/B14506132.png)



